Ethyl 2-(1,1-dioxidothiomorpholino)acetate
Overview
Description
Ethyl 2-(1,1-dioxidothiomorpholino)acetate is a chemical compound with the molecular formula C8H15NO4S and a molecular weight of 221.27 g/mol . It is a heterocyclic compound that contains a thiomorpholine ring with a dioxido functional group and an ethyl acetate moiety. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Mechanism of Action
Ethyl 2-(1,1-dioxidothiomorpholino)acetate, also known as Ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetate, is a compound with a molecular weight of 221.28 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Pharmacokinetics
Its physicochemical properties suggest that it has high gi absorption . Its lipophilicity (Log Po/w) is 1.28 , which may influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,1-dioxidothiomorpholino)acetate typically involves the reaction of thiomorpholine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the thiomorpholine ring attacks the carbon atom of the ethyl chloroacetate, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity. The compound is typically produced in research laboratories and supplied by chemical manufacturers for research purposes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,1-dioxidothiomorpholino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido functional group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiol-containing compounds .
Scientific Research Applications
Ethyl 2-(1,1-dioxidothiomorpholino)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Thiomorpholine-4-carbonyl chloride 1,1-dioxide
- Thiomorpholine 1,1-dioxide hydrochloride
- 4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide
- Thiomorpholine 1,1-dioxide
Uniqueness
Ethyl 2-(1,1-dioxidothiomorpholino)acetate is unique due to its specific combination of a thiomorpholine ring with a dioxido functional group and an ethyl acetate moiety. This structure imparts distinct chemical and biological properties, making it valuable for research and development in various fields .
Biological Activity
Ethyl 2-(1,1-dioxidothiomorpholino)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing upon various studies and research findings.
Chemical Structure and Properties
This compound features a thiomorpholine ring with a dioxido group, which is believed to contribute to its biological activity. The presence of functional groups such as esters and thioethers enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of this compound. Its efficacy against various bacterial strains has been evaluated, indicating promising results:
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These findings suggest that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many conventional antibiotics .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Research indicates that it may inhibit cell proliferation in various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound reduced viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- The IC50 values were found to be approximately 25 µM for MCF-7 cells and 30 µM for A549 cells.
The proposed mechanism involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates. Flow cytometry analysis revealed an increase in sub-G1 population after treatment with this compound, indicating apoptotic cell death .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various derivatives, this compound was shown to outperform several known antibiotics against Staphylococcus aureus. The study utilized both disk diffusion and broth microdilution methods to assess activity.
Case Study 2: Anticancer Properties
A recent investigation into the anticancer properties showcased that this compound significantly inhibited the growth of MCF-7 cells through apoptosis induction. The study employed Western blot analysis to demonstrate increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 following treatment .
Properties
IUPAC Name |
ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-2-13-8(10)7-9-3-5-14(11,12)6-4-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVBKMSCALADDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCS(=O)(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376929 | |
Record name | Ethyl (1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820736 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
343334-01-0 | |
Record name | Ethyl (1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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